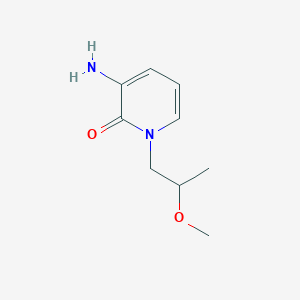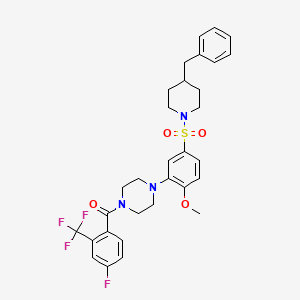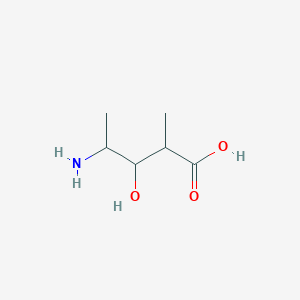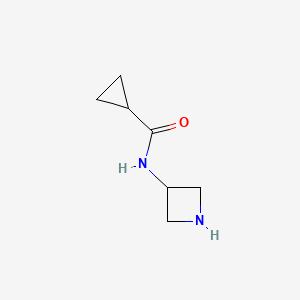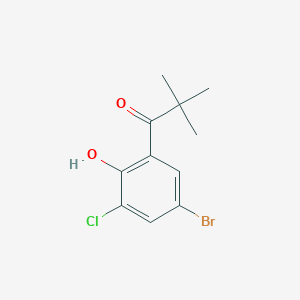
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H12BrClO2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a hydroxy group on the phenyl ring, along with a dimethylpropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the bromination and chlorination of a phenolic precursor, followed by the introduction of the dimethylpropanone group. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation. The final step involves the reaction of the halogenated phenol with a suitable ketone precursor under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogens.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the dimethylpropanone group.
1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one: Similar structure with a propanone group instead of dimethylpropanone.
Uniqueness
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone group, which can influence its reactivity and biological activity compared to its analogs. The combination of halogens and the hydroxy group also provides a versatile platform for further chemical modifications.
属性
分子式 |
C11H12BrClO2 |
|---|---|
分子量 |
291.57 g/mol |
IUPAC 名称 |
1-(5-bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)10(15)7-4-6(12)5-8(13)9(7)14/h4-5,14H,1-3H3 |
InChI 键 |
XXXODFDMPVRFEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C1=C(C(=CC(=C1)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


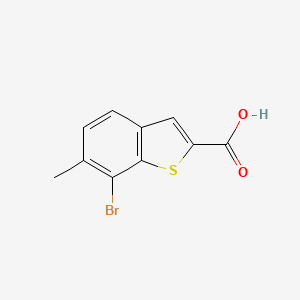

![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)



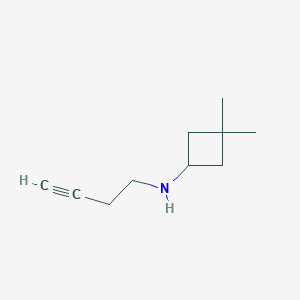

![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
